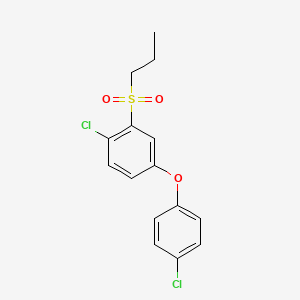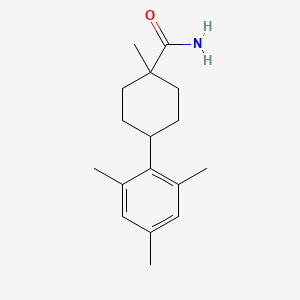
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is a chemical compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-methylphenylamine with butanoyl chloride to form an intermediate, which is then oxidized to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo-
- Butanamide, N-hydroxy-N-(2-methylphenyl)-3-oxo-
- Butanamide, N-hydroxy-N-(3-chlorophenyl)-3-oxo-
Uniqueness
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
61563-95-9 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-hydroxy-N-(3-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)12(15)11(14)7-9(2)13/h3-6,15H,7H2,1-2H3 |
InChI-Schlüssel |
SWSHPQRSEBPCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=O)CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


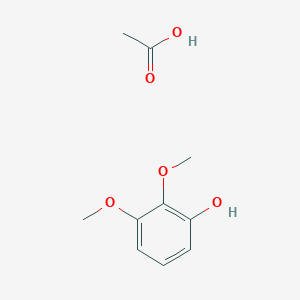

![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
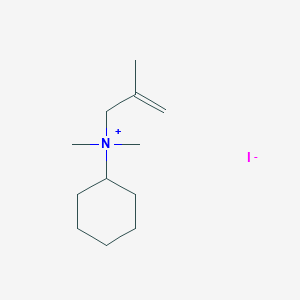


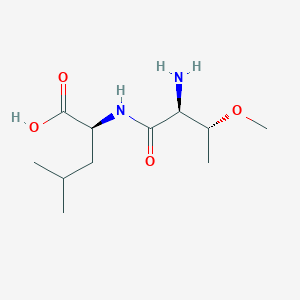
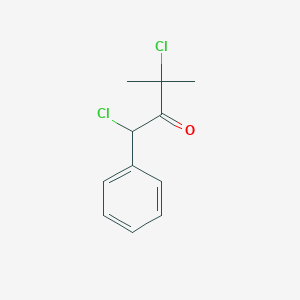


![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

